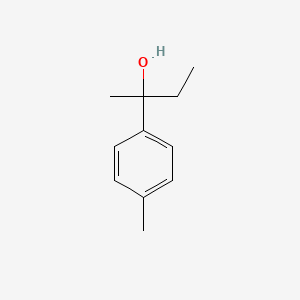

2-(4-Methylphenyl)butan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methylphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-4-11(3,12)10-7-5-9(2)6-8-10/h5-8,12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMIIEJACABGAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC=C(C=C1)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277870 | |

| Record name | 2-(4-methylphenyl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5398-04-9 | |

| Record name | NSC4562 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-methylphenyl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methylphenyl)butan-2-ol: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of Tertiary Benzylic Alcohols

In the landscape of modern organic synthesis and medicinal chemistry, the tertiary benzylic alcohol motif stands out as a crucial structural unit. 2-(4-Methylphenyl)butan-2-ol, a member of this class, embodies the unique combination of properties that make these compounds valuable building blocks. Its structure, featuring a chiral quaternary carbon center directly attached to an aromatic ring, offers steric hindrance and a lack of an alpha-hydrogen, which imparts significant metabolic stability—a highly desirable trait in drug discovery.[1][2] Tertiary alcohols often exhibit an improved metabolic profile as oxidation at the alcohol-bearing carbon is not possible, and the rate of glucuronidation can be slowed due to steric factors.[1] This guide provides an in-depth analysis of the chemical properties, synthesis, and practical applications of this compound, tailored for researchers, scientists, and drug development professionals.

Synthesis: The Grignard Reaction as the Cornerstone Approach

The construction of the quaternary carbon center in this compound is most efficiently achieved via the Grignard reaction, a classic and powerful method for carbon-carbon bond formation.[3] This pathway offers high yields and readily available starting materials. The core principle involves the nucleophilic attack of an organomagnesium halide (the Grignard reagent) on the electrophilic carbonyl carbon of a ketone.[4]

Causality in Experimental Design: Retrosynthetic Analysis

Two primary retrosynthetic disconnections are logical for this compound:

-

Pathway A: Reaction of ethylmagnesium bromide with 4'-methylacetophenone.

-

Pathway B: Reaction of p-tolylmagnesium bromide with 2-butanone.

While both pathways are viable, Pathway A is often preferred in a research setting. 4'-Methylacetophenone is a solid, making it easier to handle and weigh accurately than the volatile liquid 2-butanone. Furthermore, the preparation of ethylmagnesium bromide is a standard and highly reliable procedure.

The mechanism involves the nucleophilic addition of the ethyl group from the Grignard reagent to the carbonyl carbon of 4'-methylacetophenone. This forms a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final tertiary alcohol.[5]

Caption: Mechanism of Grignard synthesis of this compound.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is a self-validating system. Each step includes checks and justifications to ensure reaction success and purity of the final product.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Bromoethane

-

Anhydrous diethyl ether or THF

-

4'-Methylacetophenone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (three-neck flask, dropping funnel, condenser)

-

Inert atmosphere setup (Nitrogen or Argon)

Workflow Diagram:

Caption: Workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere of nitrogen or argon. Causality: Grignard reagents are highly reactive with water and atmospheric oxygen; an inert, anhydrous environment is critical to prevent quenching of the reagent and ensure a high yield.

-

Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Add a small portion of anhydrous diethyl ether. Add a few drops of bromoethane (1.1 equivalents) to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing. Once initiated, add the remaining bromoethane, dissolved in anhydrous ether, dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed.

-

Addition of Ketone: Dissolve 4'-methylacetophenone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Cool the Grignard reagent solution to 0°C using an ice bath. Add the ketone solution dropwise to the stirred Grignard reagent. Causality: This exothermic reaction is controlled by slow addition at low temperature to prevent side reactions.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quenching: Cool the reaction mixture again to 0°C and slowly add a saturated aqueous solution of ammonium chloride. Causality: Saturated NH₄Cl is a mild acid used to protonate the alkoxide and quench any unreacted Grignard reagent without causing potential acid-catalyzed elimination of the tertiary alcohol product.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or silica gel column chromatography.

Physicochemical and Spectroscopic Profile

The identity and purity of synthesized this compound are confirmed through analysis of its physical and spectroscopic properties.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 5398-04-9 | [6][7] |

| Molecular Formula | C₁₁H₁₆O | [7][8] |

| Molecular Weight | 164.24 g/mol | [7][8] |

| Boiling Point | 221 °C | [7] |

| Density | 0.966 g/cm³ | [7] |

| Refractive Index | 1.512 | [7] |

| XLogP3 | 2.5 - 2.6 | [7][8] |

Table 2: Spectroscopic Data Interpretation

| Technique | Characteristic Signature | Interpretation |

| ¹H NMR | δ ~7.1-7.3 (m, 4H), δ ~2.3 (s, 3H), δ ~1.5-1.8 (q, 2H), δ ~1.5 (s, 1H, OH), δ ~1.2 (s, 3H), δ ~0.8 (t, 3H) | Aromatic protons on the p-tolyl group. Methyl protons of the p-tolyl group. Methylene protons of the ethyl group. Exchangeable hydroxyl proton. Methyl protons adjacent to the oxygen. Terminal methyl protons of the ethyl group. |

| ¹³C NMR | δ ~145 (Ar-C), δ ~136 (Ar-C), δ ~129 (Ar-CH), δ ~125 (Ar-CH), δ ~75 (C-OH), δ ~35 (CH₂), δ ~28 (CH₃), δ ~21 (Ar-CH₃), δ ~8 (CH₃) | Quaternary aromatic carbons. Aromatic methine carbons. Quaternary carbinol carbon. Methylene carbon. Methyl carbon adjacent to oxygen. Aromatic methyl carbon. Terminal methyl carbon. |

| IR (Infrared) | Broad peak at ~3200-3600 cm⁻¹, Sharp peaks at ~2850-3000 cm⁻¹, Peak at ~1050-1150 cm⁻¹ | O-H stretching (hydrogen-bonded alcohol), confirming the hydroxyl group.[9] C-H stretching of alkyl and aromatic groups.[9] C-O stretching of the tertiary alcohol.[9] |

| Mass Spec (EI) | M⁺ at m/z 164 (often weak), Fragment at m/z 149 [M-CH₃]⁺, Fragment at m/z 135 [M-C₂H₅]⁺, Fragment at m/z 121 [M-C₂H₅, -H₂O]⁺ | Molecular ion peak.[10] Loss of a methyl group (alpha cleavage). Loss of an ethyl group (alpha cleavage), a very stable benzylic cation. Subsequent loss of water from the [M-C₂H₅]⁺ fragment.[11] |

Chemical Reactivity and Applications in Drug Development

The utility of this compound in a research and development context is defined by its inherent stability and its capacity to modulate the physicochemical properties of a parent molecule.

-

Reactivity: As a tertiary alcohol, the carbinol carbon lacks a hydrogen atom, making it resistant to standard oxidation reactions (e.g., with PCC, PDC, or Swern oxidation). Under strongly acidic and heated conditions, it can undergo elimination (dehydration) to form alkenes. The hydroxyl group can also serve as a protecting group or be converted into a leaving group for nucleophilic substitution reactions, although this is often challenging due to steric hindrance.

-

Role in Drug Discovery: The incorporation of a tertiary alcohol like this compound into a lead compound can be a strategic move to optimize its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[1]

-

Metabolic Stability: The primary advantage is the blockage of oxidative metabolism at that position, which is a common metabolic pathway for primary and secondary alcohols.[2] This can increase the half-life and bioavailability of a drug candidate.

-

Solubility and Lipophilicity: The hydroxyl group can engage in hydrogen bonding, which generally increases aqueous solubility and reduces lipophilicity (LogP).[1] Fine-tuning lipophilicity is critical for balancing membrane permeability and solubility.

-

Pharmacophore Scaffolding: The defined three-dimensional structure of the tertiary alcohol group can provide a rigid anchor point for optimizing ligand-receptor interactions.

-

Safety and Handling

While specific data for this compound is limited, data from the closely related structural analog 2-methyl-4-phenyl-2-butanol (CAS 103-05-9) provides a strong basis for handling procedures.

-

Hazards: Causes serious eye damage/irritation.[12][13] It is also classified as harmful to aquatic life with long-lasting effects.[12][14]

-

Personal Protective Equipment (PPE): Wear protective gloves, appropriate laboratory clothing, and eye/face protection (safety goggles or face shield).[14][15]

-

Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[13] Keep away from sources of ignition.[15]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[12] For skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air.[13]

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for molecular design. Its synthesis is robust and well-understood, relying on the foundational Grignard reaction. Its spectroscopic profile is distinct and allows for unambiguous characterization. For professionals in drug discovery and organic synthesis, the true value of this tertiary benzylic alcohol lies in its inherent stability and its ability to confer favorable physicochemical properties, making it a valuable motif for the development of next-generation therapeutics and complex organic molecules.

References

[3] Benchchem. (n.d.). Application Notes: Grignard Reaction for the Synthesis of Tertiary Alcohols. Retrieved from [5] Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [4] Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [16] NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. Retrieved from Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [17] ChemicalBook. (n.d.). 2-METHYL-4-PHENYL-2-BUTANOL synthesis. Retrieved from [8] PubChem. (n.d.). This compound. Retrieved from [6] ChemicalBook. (n.d.). This compound | 5398-04-9. Retrieved from [14] ECHEMI. (n.d.). 2-Methyl-4-phenyl-2-butanol SDS, 103-05-9 Safety Data Sheets. Retrieved from [7] ECHEMI. (n.d.). 5398-04-9, this compound Formula. Retrieved from [12] AK Scientific, Inc. (n.d.). 2-Methyl-4-phenyl-2-butanol Safety Data Sheet. Retrieved from [13] Aurochemicals. (2022, August 4). 2-METHYL-4-PHENYL-2-BUTANOL, Natural - SDS. Retrieved from [15] Agilent. (n.d.). SAFETY DATA SHEET. Retrieved from [1] ACS Fall 2025. (n.d.). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. Retrieved from [2] Chiodi, D., & Ishihara, Y. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry, 68(8), 7889-7913. Retrieved from [9] Doc Brown's Chemistry. (n.d.). Infrared spectrum of butan-2-ol. Retrieved from Doc Brown's Chemistry. (n.d.). Mass spectrum of butan-2-ol. Retrieved from

Sources

- 1. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]

- 2. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. This compound | 5398-04-9 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. This compound | C11H16O | CID 220982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 2-Methyl-4-phenyl-2-butanol | C11H16O | CID 7632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. aksci.com [aksci.com]

- 13. aurochemicals.com [aurochemicals.com]

- 14. echemi.com [echemi.com]

- 15. agilent.com [agilent.com]

- 16. youtube.com [youtube.com]

- 17. 2-METHYL-4-PHENYL-2-BUTANOL synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Molecular Weight of 2-(4-Methylphenyl)butan-2-ol

This guide provides a comprehensive overview of the molecular weight of 2-(4-Methylphenyl)butan-2-ol, a tertiary alcohol of interest in organic synthesis and materials science. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical basis of its molecular weight and provides validated experimental protocols for its empirical determination. Our focus is on the integration of theoretical calculations with robust analytical techniques to ensure scientific integrity and reproducible results.

Introduction and Chemical Identity

This compound is an organic compound characterized by a hydroxyl group attached to a secondary carbon, which is also bonded to a p-tolyl group and an ethyl group. Understanding its precise molecular weight is fundamental to its characterization, influencing everything from reaction stoichiometry to its pharmacokinetic profile in potential therapeutic applications.

A critical first step in the analysis of any chemical entity is the unambiguous confirmation of its identity and theoretical molecular properties. This is grounded in its molecular formula, which dictates its exact mass.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₁H₁₆O | PubChem[1] |

| CAS Number | 5398-04-9 | ChemicalBook[2] |

| Molecular Weight | 164.24 g/mol | PubChem[1] |

| Monoisotopic Mass | 164.120115130 Da | PubChem[1] |

The molecular weight of 164.24 g/mol is a calculated value based on the atomic weights of its constituent atoms (11 carbons, 16 hydrogens, and 1 oxygen). This theoretical value serves as the benchmark for experimental verification.

Theoretical Framework for Molecular Weight Determination

The molecular weight of a compound can be determined through several analytical techniques. In this guide, we will focus on two of the most powerful and commonly employed methods in organic chemistry: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice between these methods often depends on the sample's purity, the required accuracy, and the available instrumentation.

Mass Spectrometry: A Direct Measurement of Mass-to-Charge Ratio

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For the determination of molecular weight, the key is to identify the molecular ion peak (M+), which represents the intact molecule with one electron removed.[4]

Causality in Method Selection: Electron Ionization (EI)

For a relatively small and volatile organic molecule like this compound, Electron Ionization (EI) is a suitable and robust ionization method.[5][6] EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, leading to both ionization and fragmentation. While fragmentation patterns can be complex, they provide valuable structural information and the molecular ion peak is typically observable.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Correlative Approach

While not a direct measure of molecular weight, ¹H NMR spectroscopy can be used for its determination, particularly for pure samples where the structure is known.[9][10][11] This method relies on the principle that the integral of a signal in an NMR spectrum is proportional to the number of protons giving rise to that signal. By comparing the integrals of different proton signals within the molecule, one can confirm the molecular structure and, by extension, its molecular weight.

Experimental Protocols for Molecular Weight Determination

The following sections provide detailed, step-by-step methodologies for determining the molecular weight of this compound using both Mass Spectrometry and ¹H NMR Spectroscopy.

Protocol 1: Molecular Weight Determination by Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines the procedure for acquiring a mass spectrum of this compound to identify its molecular ion peak.

Step 1: Sample Preparation

-

Ensure the sample of this compound is of high purity. Impurities can complicate the mass spectrum.

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

Step 2: Instrument Setup

-

Utilize a mass spectrometer equipped with an Electron Ionization (EI) source.

-

Set the ionization energy to 70 eV, a standard energy that provides reproducible fragmentation patterns.[5]

-

Calibrate the mass analyzer using a known calibration standard (e.g., perfluorotributylamine - PFTBA) to ensure accurate mass assignments.

Step 3: Sample Introduction

-

Introduce the sample into the ion source. For a volatile compound like this, a direct insertion probe or gas chromatography (GC) inlet can be used.

Step 4: Data Acquisition

-

Acquire the mass spectrum over a mass range that includes the expected molecular weight (e.g., m/z 50-300).

Step 5: Data Analysis

-

Identify the molecular ion peak (M⁺). For this compound, this peak is expected at an m/z value corresponding to its molecular weight, approximately 164.24.[1]

-

The peak with the highest m/z value in the spectrum is generally the molecular ion peak.[4]

-

Analyze the fragmentation pattern to further confirm the structure.

Self-Validation: The presence of a clear molecular ion peak at the calculated m/z, along with a logical fragmentation pattern consistent with the known structure, validates the experimental result.

Diagram of the EI-MS Workflow:

Caption: Workflow for Molecular Weight Determination by EI-MS.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

This protocol details the steps to acquire and interpret the ¹H NMR spectrum of this compound to confirm its structure and, by inference, its molecular weight.

Step 1: Sample Preparation

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard with a known chemical shift, such as tetramethylsilane (TMS), if not already present in the solvent.

Step 2: Instrument Setup

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

Step 3: Data Acquisition

-

Acquire the ¹H NMR spectrum.

-

Perform a sufficient number of scans to achieve a good signal-to-noise ratio.

Step 4: Data Processing

-

Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate all the peaks in the spectrum.

Step 5: Spectral Interpretation

-

Analyze the chemical shifts, integration values, and splitting patterns (multiplicity) of the signals to assign them to the respective protons in the molecule.

-

The relative ratios of the integrals should correspond to the number of protons in each unique chemical environment. For this compound, the expected proton ratios would be consistent with its C₁₁H₁₆O formula.

Self-Validation: A spectrum where the chemical shifts, splitting patterns, and integral ratios are all consistent with the known structure of this compound provides strong evidence for the correct compound and thus its molecular weight.

Diagram of the ¹H NMR Workflow:

Caption: Workflow for Structural Confirmation by ¹H NMR Spectroscopy.

Conclusion

The molecular weight of this compound is theoretically established as 164.24 g/mol based on its molecular formula of C₁₁H₁₆O. This guide has provided detailed, field-proven protocols for the experimental verification of this value using Electron Ionization Mass Spectrometry and for structural confirmation via ¹H NMR Spectroscopy. By adhering to these self-validating methodologies, researchers can ensure the accurate characterization of this compound, a critical step in any scientific investigation or development process.

References

- TutorChase. (n.d.). How can mass spectrometry determine molecular weight of organic compounds?

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Darensbourg, D. J., et al. (2011). Polymer Molecular Weight Analysis by 1H NMR Spectroscopy. Journal of Chemical Education, 88(9), 1302-1305.

- Chemguide. (n.d.). mass spectra - the molecular ion (M+) peak.

- ResearchGate. (2011). Polymer Molecular Weight Analysis by H NMR Spectroscopy.

- Creative Biostructure. (n.d.). Determination of the Molecular Weight of Polymers.

- LCGC International. (2020). Electron Ionization for GC–MS.

- Wikipedia. (n.d.). Electron ionization.

- Slideshare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT.

Sources

- 1. This compound | C11H16O | CID 220982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5398-04-9 [chemicalbook.com]

- 3. tutorchase.com [tutorchase.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. slideshare.net [slideshare.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. creative-biostructure.com [creative-biostructure.com]

An In-depth Technical Guide to the Physical Properties of 2-(4-Methylphenyl)butan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenyl)butan-2-ol, a tertiary alcohol, presents a unique combination of aromatic and aliphatic functionalities, making it a compound of interest in various chemical and pharmaceutical research domains. Its structural characteristics, featuring a p-tolyl group and a tertiary alcohol moiety, suggest its potential as a versatile building block in organic synthesis and as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical properties of this compound, offering insights into its molecular characteristics and the experimental methodologies for their determination. Understanding these fundamental properties is paramount for its effective utilization in research and development, enabling precise control over reaction conditions, purification processes, and formulation development.

Molecular and Physicochemical Properties

The physical and chemical characteristics of this compound are dictated by its molecular structure, which consists of a benzene ring substituted with a methyl group at the para position, and a butan-2-ol chain with the hydroxyl group attached to the second carbon, which is also bonded to the phenyl ring.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5398-04-9 | [1][2][3] |

| Molecular Formula | C₁₁H₁₆O | [1][3] |

| Molecular Weight | 164.24 g/mol | [1][4] |

| Boiling Point | 221 °C (at 760 mmHg) | [3] |

| 108.5-109 °C (at 10 Torr) | N/A | |

| Density | 0.966 g/cm³ | [3] |

| 0.9691 g/cm³ | [2] | |

| Refractive Index (n²⁰/D) | 1.512 | [3] |

| Predicted pKa | 14.63 ± 0.29 | [2] |

The boiling point of 221 °C at atmospheric pressure is indicative of the intermolecular hydrogen bonding afforded by the tertiary alcohol group, which requires significant energy to overcome. The density, slightly less than that of water, is typical for many organic compounds of this size. The refractive index suggests a transparent, liquid nature at room temperature.

Solubility Profile

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of this compound. The following sections detail the expected spectral features based on its molecular structure and available data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.5 ppm), corresponding to the ortho and meta protons of the p-substituted benzene ring.

-

Methyl Protons (Aromatic): A singlet around δ 2.3 ppm, corresponding to the three protons of the methyl group attached to the benzene ring.

-

Ethyl Group Protons: A quartet and a triplet corresponding to the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group, respectively. The methylene protons would be adjacent to the chiral center, potentially leading to more complex splitting patterns.

-

Methyl Group Protons (Tertiary Carbon): A singlet corresponding to the three protons of the methyl group attached to the tertiary carbon bearing the hydroxyl group.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is concentration and solvent-dependent, that can be exchanged with D₂O.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Aromatic Carbons: Four signals in the aromatic region (typically δ 120-150 ppm) for the six carbons of the p-substituted benzene ring (due to symmetry).

-

Tertiary Carbon (C-OH): A signal in the range of δ 70-80 ppm, characteristic of a carbon atom bonded to an oxygen atom.

-

Aliphatic Carbons: Signals corresponding to the carbons of the ethyl and methyl groups in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the key characteristic absorption bands are:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the tertiary alcohol.[3]

-

C-H Stretch (Aromatic): Absorption bands typically above 3000 cm⁻¹ (around 3020-3100 cm⁻¹).

-

C-H Stretch (Aliphatic): Strong absorption bands just below 3000 cm⁻¹ (around 2850-2970 cm⁻¹).

-

C=C Stretch (Aromatic): Overtone and combination bands in the 1650-2000 cm⁻¹ region and fundamental vibrations around 1600 and 1475 cm⁻¹.

-

C-O Stretch: A strong absorption band in the fingerprint region, typically between 1150 and 1250 cm⁻¹, corresponding to the C-O stretching of the tertiary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show:

-

Molecular Ion Peak (M⁺): A peak at m/z = 164, corresponding to the molecular weight of the compound. This peak may be weak due to the facile fragmentation of tertiary alcohols.[1][4]

-

Major Fragmentation Pathways:

-

Loss of a methyl group ([M-15]⁺) to give a fragment at m/z = 149.

-

Loss of an ethyl group ([M-29]⁺) to give a fragment at m/z = 135.

-

Dehydration ([M-18]⁺) leading to a fragment at m/z = 146.

-

Cleavage of the C-C bond between the tertiary carbon and the phenyl ring.

-

Experimental Protocols for Physical Property Determination

The accurate determination of physical properties is crucial for the reliable use of this compound in a laboratory setting. The following are standard protocols for measuring its key physical properties.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient way to determine the boiling point of a small amount of liquid.

Methodology:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Caption: Potential Applications of this compound.

Conclusion

This compound is a molecule with a well-defined set of physical properties that make it amenable to a variety of applications in chemical synthesis and potentially in drug discovery. This guide has provided a detailed overview of its key physical characteristics and the experimental methods used for their determination. A thorough understanding of these properties is the foundation for any researcher or scientist aiming to exploit the full potential of this versatile compound. Further research into its synthetic utility and biological activity is warranted to fully explore its applications in the development of new materials and therapeutic agents.

References

- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 2-Methyl-4-phenyl-2-butanol.

- Wikipedia. (2023, December 28). 2-Butanol. In Wikipedia.

- Doc Brown's Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern...

- Doc Brown's Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 C-13 nmr spectrum of butan-2-ol analysis...

- Doc Brown's Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum...

- University of Calgary. (n.d.). Table of Characteristic IR Absorptions.

- Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation.

- ResearchGate. (n.d.). Biological activity of similar compounds.

- UCLA Chemistry and Biochemistry. (n.d.). IR Chart.

- ResearchGate. (2022, March 22). Phenolic Compounds and their Biological and Pharmaceutical Activities.

- PubChem. (n.d.). 2-(p-Tolyl)butan-1-ol.

- National Center for Biotechnology Information. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods.

- MDPI. (n.d.). Organic Compounds with Biological Activity.

- Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds.

- National Center for Biotechnology Information. (2022). Biological Activity of Natural and Synthetic Compounds.

- Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.

- Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.

- SCL Lifesciences. (n.d.). The Critical Role of Intermediates in Pharmaceutical Manufacturing.

- National Center for Biotechnology Information. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions.

- YouTube. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns.

- Pearson. (n.d.). Mass Spect:Fragmentation Exam Prep.

- Doc Brown's Chemistry. (n.d.). mass spectrum of butanal fragmentation pattern...

Sources

- 1. This compound | C11H16O | CID 220982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-METHYL-4-PHENYL-2-BUTANOL(103-05-9) IR Spectrum [chemicalbook.com]

- 3. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 2-METHYL-4-PHENYL-2-BUTANOL(103-05-9) 13C NMR spectrum [chemicalbook.com]

Stereochemistry of 2-(4-Methylphenyl)butan-2-ol

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of 2-(4-methylphenyl)butan-2-ol, a chiral tertiary alcohol. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the synthesis of the racemic mixture, methodologies for chiral resolution, and advanced analytical techniques for the assignment of absolute stereochemistry. The narrative emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of Chirality

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in organic chemistry and pharmacology.[1] Enantiomers, the pair of mirror-image stereoisomers, can exhibit profoundly different pharmacological and toxicological profiles. Therefore, the ability to synthesize, separate, and analyze individual enantiomers is critical in the development of safe and effective therapeutic agents. This compound serves as an excellent model for exploring the stereochemical challenges associated with a quaternary, or chiral, carbon center. This guide will explore the essential workflows for managing the stereochemistry of this and related tertiary alcohols.

Synthesis of Racemic this compound

The most direct and widely adopted method for synthesizing tertiary alcohols is the Grignard reaction.[2][3] This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of a ketone or ester.[4] For the synthesis of this compound (structure confirmed by its IUPAC name and SMILES string[5]), a logical approach is the reaction of 4-methylacetophenone with ethylmagnesium bromide.

Causality of Experimental Design

The choice of a Grignard reaction is predicated on its efficiency in forming carbon-carbon bonds.[2] The mechanism involves the nucleophilic ethyl group from the Grignard reagent attacking the electrophilic carbonyl carbon of 4-methylacetophenone. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly basic and will be quenched by even trace amounts of protic solvents like water. Diethyl ether or tetrahydrofuran (THF) are ideal solvents as they are aprotic and solvate the magnesium ion, stabilizing the Grignard reagent.[6] The reaction is typically followed by an acidic workup to protonate the intermediate alkoxide, yielding the final tertiary alcohol.[2]

Experimental Protocol: Grignard Synthesis

Objective: To synthesize racemic this compound.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether or THF

-

Ethyl bromide

-

4-Methylacetophenone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser (all oven-dried)

Procedure:

-

Grignard Reagent Preparation:

-

Place magnesium turnings in an oven-dried three-neck flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small crystal of iodine.

-

Add a small portion of anhydrous diethyl ether.

-

In the dropping funnel, prepare a solution of ethyl bromide in anhydrous diethyl ether.

-

Add a small amount of the ethyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.

-

Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the ethylmagnesium bromide reagent.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve 4-methylacetophenone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture again to 0 °C and quench it by slowly adding a saturated aqueous solution of NH₄Cl.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or distillation.

-

Synthesis Workflow Diagram

Caption: Grignard synthesis of racemic this compound.

Chiral Resolution of Enantiomers

Once the racemic mixture is synthesized, the individual enantiomers must be separated. While classical resolution via diastereomeric salt formation is possible for acidic or basic compounds, chromatographic methods are generally more versatile, especially for neutral molecules like tertiary alcohols.[7] Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for both analytical and preparative-scale enantiomeric separation.[8]

Principles of Chiral HPLC

Chiral HPLC relies on a Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the two enantiomers of the analyte form transient, diastereomeric complexes.[9] The differing stability of these complexes leads to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose coated on a silica support) are exceptionally versatile and widely used for resolving a broad range of chiral compounds, including alcohols.[10]

Protocol: Chiral HPLC Analysis

Objective: To separate and quantify the enantiomers of this compound.

Instrumentation & Materials:

-

HPLC system with UV detector

-

Chiral Stationary Phase Column (e.g., Daicel Chiralpak® AD-H or similar amylose-based CSP)

-

Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA)

-

Racemic sample of this compound (~1 mg/mL in mobile phase)

Procedure:

-

System Preparation:

-

Install the chiral column onto the HPLC system.

-

Prepare the mobile phase, typically a mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v). Degas the mobile phase thoroughly.

-

Set the column temperature, often ambient (e.g., 25 °C), for initial screening.

-

Set the flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column).

-

Set the UV detector to a wavelength where the analyte absorbs (e.g., 220 nm or 254 nm, due to the phenyl ring).

-

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Prepare a sample of the racemic alcohol at a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

-

Inject a small volume (e.g., 5-10 µL) of the racemic standard.

-

Record the chromatogram. Two distinct peaks corresponding to the (R)- and (S)-enantiomers should be observed.

-

-

Data Analysis & System Validation:

-

Calculate the resolution (Rs) between the two enantiomer peaks. A value of Rs ≥ 1.5 indicates baseline separation, which is considered a fully validated separation.[10]

-

Calculate the enantiomeric excess (% ee) of an unknown sample using the peak areas (A1 and A2): % ee = |(A1 - A2) / (A1 + A2)| * 100

-

Optimize the separation by adjusting the mobile phase composition (i.e., the percentage of IPA) or the flow rate if resolution is insufficient.

-

Chiral HPLC Data Presentation

| Parameter | Typical Value | Rationale |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Amylose-based CSPs are effective for resolving aromatic alcohols. |

| Mobile Phase | n-Hexane/Isopropanol (95:5, v/v) | Normal phase mode provides good selectivity for this class of compounds. |

| Flow Rate | 1.0 mL/min | Standard for analytical columns, balancing resolution and analysis time. |

| Temperature | 25 °C | Ensures reproducible retention times. |

| Detection | UV at 220 nm | High absorbance for the aromatic ring, ensuring good sensitivity. |

| Resolution (Rs) | > 1.5 | Target value for baseline separation and accurate quantification. |

Chiral Resolution Workflow Diagram

Caption: Workflow for chiral resolution using HPLC.

Assignment of Absolute Stereochemistry

Separating enantiomers is only part of the challenge; determining the absolute configuration—which peak corresponds to the (R)-enantiomer and which to the (S)-enantiomer—is crucial.[11] While X-ray crystallography is the definitive method, it requires a suitable single crystal. A more common approach for alcohols is NMR spectroscopy using a Chiral Derivatizing Agent (CDA).

Mosher's Method for Stereochemical Assignment

The Mosher's method is a well-established NMR technique for determining the absolute configuration of secondary and tertiary alcohols.[12] It involves reacting the chiral alcohol with an enantiomerically pure CDA, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, or Mosher's acid), to form diastereomeric esters.

Causality of the Method: Diastereomers, unlike enantiomers, have different physical properties and thus distinct NMR spectra.[13] In the Mosher's ester, the bulky phenyl and CF₃ groups of the MTPA moiety adopt a preferred conformation around the newly formed ester bond. This conformation places the substituents of the original alcohol into different chemical environments relative to the MTPA's phenyl ring. Protons on one side of the MTPA plane will be shielded (shifted upfield in the ¹H NMR spectrum), while those on the other side will be deshielded (shifted downfield). By analyzing the differences in chemical shifts (Δδ = δS - δR) between the diastereomeric esters, the absolute configuration of the alcohol can be deduced.[12]

Protocol: NMR Analysis with a Chiral Derivatizing Agent

Objective: To determine the absolute configuration of an enantioenriched sample of this compound.

Procedure:

-

Esterification:

-

Divide the enantioenriched alcohol sample into two portions.

-

In separate NMR tubes, react one portion with (R)-MTPA-Cl (Mosher's acid chloride) and the other with (S)-MTPA-Cl in the presence of a non-nucleophilic base (e.g., pyridine) in an anhydrous deuterated solvent (e.g., CDCl₃).

-

Allow the reactions to proceed to completion.

-

-

NMR Acquisition:

-

Spectral Analysis:

-

Carefully assign the proton signals for the groups attached to the stereocenter (in this case, the methyl and ethyl groups). 2D NMR techniques like COSY and HSQC can aid in unambiguous assignment.

-

Compare the ¹H NMR spectra of the (R)-MTPA ester and the (S)-MTPA ester.

-

Calculate the chemical shift difference (Δδ = δS - δR) for the protons of the methyl and ethyl groups.

-

Apply the established Mosher's model: Protons that lie on the same side as the phenyl group of the MTPA in the preferred conformation will have a positive Δδ, while those on the other side will have a negative Δδ. This correlation allows for the assignment of the absolute configuration.

-

Logic Diagram for Stereochemical Assignment

Caption: NMR-based assignment of absolute configuration using Mosher's method.

Conclusion

The stereochemistry of this compound presents a classic case study in chiral analysis. A systematic approach, beginning with a robust synthesis of the racemate via the Grignard reaction, is fundamental. Subsequent enantiomeric resolution is reliably achieved using chiral HPLC, a technique that offers both high-resolution analytical data and a path to preparative-scale purification. Finally, the unambiguous assignment of absolute configuration, a critical step for applications in drug development, can be confidently performed using NMR spectroscopy in conjunction with chiral derivatizing agents. The protocols and principles detailed in this guide provide a trustworthy and scientifically sound framework for researchers navigating the complexities of stereoisomerism in tertiary alcohols.

References

- Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. (2021). Mini-Reviews in Organic Chemistry, 18(5), 606-620. [Link]

- Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxid

- Sharpless epoxid

- Katsuki Sharpless Asymmetric Epoxidation and its Synthetic Applic

- Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. (2022).

- Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]

- Preparation of Optically Enriched Tertiary Alcohols from Grignard Reagents. (2021).

- Synthesis of alcohols using Grignard reagents II. (n.d.). Khan Academy. [Link]

- The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. [Link]

- Method for preparing 2-methyl-4-phenylbutan-2-OL. (n.d.).

- This compound. (n.d.). PubChem. [Link]

- NMR and Stereochemistry. (n.d.). Harned Research Group. [Link]

- Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. [Link]

- Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. (2001).

- Identifying Alcohols Using NMR Spectroscopy. (2015). AZoM. [Link]

- Chiral HPLC Separ

- Enantiomers and Their Resolution. (n.d.). MDPI. [Link]

- Illustrated Glossary of Organic Chemistry - Absolute Configuration. (n.d.). UCLA Chemistry and Biochemistry. [Link]

- 2-Butanol chiral molecules. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. This compound | C11H16O | CID 220982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Khan Academy [khanacademy.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Illustrated Glossary of Organic Chemistry - Absolute Configuration [chem.ucla.edu]

- 12. researchgate.net [researchgate.net]

- 13. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. azom.com [azom.com]

13C NMR spectral analysis of 2-(4-Methylphenyl)butan-2-ol

An In-Depth Technical Guide to the ¹³C NMR Spectral Analysis of 2-(4-Methylphenyl)butan-2-ol

Foreword: Decoding Molecular Architecture

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a powerful, non-destructive method for mapping the carbon skeleton of a molecule.[1] This guide provides a comprehensive, field-proven approach to the ¹³C NMR analysis of this compound, a tertiary alcohol with distinct aliphatic and aromatic features. Our focus extends beyond mere data reporting to the causality behind the analysis—explaining why specific spectral features manifest and how experimental parameters are chosen to optimize data quality. This document is intended for researchers and professionals who seek not only to acquire a spectrum but to deeply understand the molecular information it contains.

The Subject Molecule: this compound

Understanding the molecule's structure is the foundational step for any spectral prediction and analysis. The compound, this compound, possesses a quaternary carbinol center, an ethyl group, a methyl group, and a para-substituted aromatic ring. This structure lacks significant symmetry, leading to a distinct signal for nearly every carbon atom. A systematic numbering of the carbon atoms is essential for clear assignment.

Caption: Structure of this compound with carbon numbering.

Due to the para-substitution on the benzene ring, the pairs of ortho-carbons (C2'/C6') and meta-carbons (C3'/C5') are chemically equivalent. Therefore, we anticipate a total of nine distinct signals in the proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Spectrum: A First-Principles Analysis

The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment. Factors such as hybridization, electronegativity of neighboring atoms, and anisotropic effects dictate its resonance frequency.[2]

Aromatic Region (δ 120-150 ppm)

Aromatic carbons typically resonate in this downfield region.[3]

-

C4' (Ipso-Carbon): This carbon is directly attached to the bulky, electron-donating tertiary alkyl group. Its signal is expected to be significantly downfield due to the substitution effect, likely in the 144-148 ppm range. Quaternary carbons often show weaker signals due to the lack of Nuclear Overhauser Enhancement (NOE) from directly attached protons.

-

C1' (Para-Carbon): The carbon bearing the methyl group (C10) will be shifted downfield by the substituent effect, typically appearing around 135-138 ppm .

-

C3'/C5' (Meta-Carbons): These carbons are meta to the tertiary alkyl group and ortho to the methyl group. They are expected to resonate in the typical aromatic C-H region, around 128-130 ppm .

-

C2'/C6' (Ortho-Carbons): These carbons are ortho to the tertiary alkyl group and will experience its electronic influence. Their chemical shift is predicted to be in the 124-126 ppm range.

Carbinol Carbon (δ 70-80 ppm)

-

C2 (Quaternary Alcohol): This is the tertiary carbinol carbon, directly bonded to an electronegative oxygen atom. This strong deshielding effect shifts its signal significantly downfield into the 74-78 ppm region.[4] As a quaternary carbon, its signal intensity is expected to be low.

Aliphatic Region (δ 0-50 ppm)

This upfield region contains the signals from the sp³ hybridized carbons of the alkyl groups.[5]

-

C3 (Methylene): The CH₂ group of the ethyl substituent is adjacent to the quaternary center (C2). Its chemical shift is predicted to be around 35-39 ppm .

-

C1 (Methyl on C2): The methyl group directly attached to the carbinol carbon (C2) will be deshielded compared to a standard alkane methyl group. Its signal is expected in the 28-32 ppm range.

-

C10 (Aryl Methyl): The methyl group attached to the aromatic ring is a characteristic signal for toluene derivatives, typically found around 20-22 ppm .

-

C4 (Terminal Methyl): The terminal CH₃ of the ethyl group is the most shielded carbon in the molecule, expected to resonate furthest upfield at approximately 8-10 ppm .

Data Summary: Predicted Chemical Shifts

| Carbon Number(s) | Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |

| C4' | Quaternary Aromatic (ipso) | 144 - 148 | Attached to the bulky alkyl substituent. |

| C1' | Substituted Aromatic | 135 - 138 | Para-carbon bearing the methyl group. |

| C3'/C5' | Aromatic CH | 128 - 130 | Meta to the main alkyl group. |

| C2'/C6' | Aromatic CH | 124 - 126 | Ortho to the main alkyl group. |

| C2 | Quaternary Carbinol (C-OH) | 74 - 78 | Deshielded by the electronegative oxygen atom.[6] |

| C3 | Methylene (CH₂) | 35 - 39 | Adjacent to the quaternary carbinol center. |

| C1 | Methyl (CH₃) | 28 - 32 | Attached to the quaternary carbinol center. |

| C10 | Aryl Methyl (CH₃) | 20 - 22 | Typical chemical shift for a tolyl methyl group. |

| C4 | Terminal Methyl (CH₃) | 8 - 10 | Most shielded carbon, terminal position. |

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality ¹³C NMR spectrum requires meticulous sample preparation and careful selection of acquisition parameters. The trustworthiness of the final spectrum is built upon a robust and validated methodology.

Caption: Standard workflow for ¹³C NMR spectral acquisition and analysis.

Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum.

-

Mass Requirement: Weigh approximately 50-100 mg of this compound. A higher concentration is necessary for ¹³C NMR compared to ¹H NMR due to the low natural abundance (~1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus.[2][7]

-

Solvent Selection: Use 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for many organic compounds and its single, well-characterized solvent peak at 77.16 ppm, which can be used for spectral referencing.[8]

-

Dissolution and Filtration: Dissolve the sample in the solvent in a small vial. To ensure magnetic field homogeneity, it is critical to remove any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Final Sample: The final sample volume in the NMR tube should be approximately 4-5 cm in height to ensure it is properly centered within the instrument's detection coil.[9] Cap the tube securely.

Data Acquisition Parameters

These parameters are optimized for a standard 400 MHz spectrometer but can be adapted.

-

Pulse Program: A standard proton-decoupled pulse sequence such as zgpg30 (on Bruker systems) is recommended. The 30° pulse angle is a compromise that helps to mitigate the long T₁ relaxation times of quaternary carbons, allowing for a shorter recycle delay without excessive signal saturation.[10]

-

Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the entire range of expected carbon chemical shifts.[11]

-

Acquisition Time (AQ): An acquisition time of ~1.0-2.0 seconds provides adequate digital resolution.

-

Relaxation Delay (D1): A relaxation delay of 2.0 seconds is a good starting point. While longer delays are needed for truly quantitative measurements, this value is suitable for routine structural identification.[10]

-

Number of Scans (NS): The signal-to-noise ratio improves with the square root of the number of scans. For a sample of this concentration, 128 to 1024 scans will typically be required to obtain a high-quality spectrum, especially for observing the weak quaternary carbon signals.

Advanced Analysis: DEPT Spectroscopy

To definitively confirm the assignments of protonated carbons, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.

-

DEPT-90: This experiment will show signals only for CH (methine) carbons. For this compound, this spectrum should show only the four signals corresponding to the aromatic C2'/C6' and C3'/C5' carbons.

-

DEPT-135: This experiment displays CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent. For this molecule, C1, C4, C10, and the aromatic CH carbons will be positive, while the C3 methylene carbon will appear as a negative peak. This provides an unambiguous method for distinguishing the C3 signal from the methyl signals (C1, C4, C10).[12][13]

Conclusion

The ¹³C NMR analysis of this compound is a straightforward yet illustrative example of the power of this technique. Through a systematic approach involving spectral prediction, meticulous sample preparation, optimized data acquisition, and the use of advanced experiments like DEPT, a complete and unambiguous assignment of the carbon skeleton can be achieved. This guide provides the technical framework and theoretical underpinnings necessary for researchers to approach such analyses with confidence, ensuring data integrity and accelerating the pace of scientific discovery.

References

- Studylib. (n.d.). Carbon-13 NMR Spectroscopy: Principles and Applications.

- University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 13C Parameters.

- Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.

- University of Cambridge, Department of Chemistry. (n.d.). NMR Sample Preparation.

- École Polytechnique Fédérale de Lausanne. (n.d.). NMR sample preparation.

- Fiveable. (n.d.). Uses of 13C NMR Spectroscopy.

- University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). NMR Sample Requirements and Preparation.

- Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute.

- Slideshare. (n.d.). C-13 NMR Spectroscopy.

- Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR.

- ACS Publications. (2018). Chapter 5: Acquiring 1H and 13C Spectra.

- École Polytechnique Fédérale de Lausanne. (n.d.). 13C NMR.

- Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between....

- KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I.

- University of Ottawa. (2007). How Can I Get a Quantitative 13C NMR Spectrum?.

- Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring.

- Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol.

- ACS Publications. (2013). Identification of an Alcohol with 13C NMR Spectroscopy. Journal of Chemical Education.

- AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy.

- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.

- Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes.

- Millersville University. (n.d.). NMR Chemical Shifts.

- ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.

- Doc Brown's Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 C-13 nmr spectrum of butan-2-ol.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PubChem. (n.d.). This compound.

- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzene.

Sources

- 1. fiveable.me [fiveable.me]

- 2. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.pdx.edu [web.pdx.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. sites.uclouvain.be [sites.uclouvain.be]

- 9. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 10. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. magritek.com [magritek.com]

- 13. azom.com [azom.com]

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-(4-Methylphenyl)butan-2-ol

This guide provides a comprehensive technical overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of 2-(4-Methylphenyl)butan-2-ol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and data interpretation pertinent to the characterization of this tertiary aromatic alcohol.

Introduction: The Significance of Vibrational Spectroscopy in Molecular Characterization

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption pattern, or IR spectrum, serves as a unique molecular "fingerprint," providing invaluable information about the functional groups present and the overall molecular structure. For a molecule like this compound, which incorporates a tertiary alcohol, an aromatic ring, and alkyl functionalities, IR spectroscopy is an indispensable tool for structural verification and purity assessment.

Molecular Structure and Predicted Vibrational Modes of this compound

The structure of this compound comprises several key functional groups, each with characteristic vibrational frequencies. Understanding these is fundamental to interpreting its IR spectrum.

Molecular Structure:

Caption: Molecular structure of this compound.

The primary vibrational modes of interest in this compound are:

-

O-H Stretching: The hydroxyl group is the most prominent feature. In the condensed phase (liquid or solid), intermolecular hydrogen bonding significantly broadens the O-H stretching band.[1][2][3][4][5][6][7][8][9][10]

-

C-O Stretching: The stretching of the carbon-oxygen single bond in a tertiary alcohol has a characteristic frequency.[1][6][9][11][12]

-

Aromatic C-H and C=C Stretching: The phenyl group exhibits characteristic absorptions due to the stretching of C-H bonds on the ring and the in-plane stretching of the carbon-carbon double bonds.[13][14][15]

-

Aliphatic C-H Stretching: The methyl and ethyl substituents give rise to characteristic stretching vibrations for sp³-hybridized C-H bonds.[15][16]

-

Bending Vibrations: A variety of bending vibrations (scissoring, rocking, wagging, and twisting) for C-H and O-H bonds occur in the fingerprint region of the spectrum.[1][5][14][15][16]

Experimental Protocol: Acquiring the Infrared Spectrum

The following protocol outlines a robust method for obtaining a high-quality IR spectrum of this compound using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy, a technique well-suited for liquid samples.[17][18][19][20]

Instrumentation and Materials

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Sample: this compound (liquid).

-

Cleaning Supplies: Isopropanol or ethanol and lint-free wipes.

Experimental Workflow

Caption: Experimental workflow for ATR-FTIR analysis.

Step-by-Step Procedure

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol to remove any residual contaminants. Allow the solvent to fully evaporate.

-

Background Spectrum Acquisition: With the clean, empty ATR crystal, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

-

Sample Application: Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[17][18][19]

-

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Post-Measurement Cleaning: After the measurement is complete, clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.

-

Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation: Characteristic Absorption Bands

The infrared spectrum of this compound is characterized by several key absorption bands. The following table summarizes the expected positions, intensities, and assignments of these bands.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3500-3200 | Strong, Broad | O-H Stretch (H-bonded) | Tertiary Alcohol |

| ~3100-3000 | Medium to Weak | C-H Stretch | Aromatic |

| ~2970-2850 | Strong | C-H Stretch | Alkyl (CH₃, CH₂) |

| ~1610, ~1510 | Medium to Weak | C=C Stretch | Aromatic Ring |

| ~1465 | Medium | C-H Bend (scissoring) | CH₂ |

| ~1375 | Medium | C-H Bend (symmetric) | CH₃ |

| ~1210-1100 | Strong | C-O Stretch | Tertiary Alcohol |

| ~820 | Strong | C-H Out-of-plane Bend | p-disubstituted Aromatic |

In-Depth Analysis of Key Spectral Features

-

The Hydroxyl (O-H) Region: The most recognizable feature in the spectrum of this compound is the intense, broad absorption band in the 3500-3200 cm⁻¹ region.[1][2][3][4][5][6][7][8][9][10] Its breadth is a direct consequence of intermolecular hydrogen bonding, which creates a continuum of O-H bond strengths and, therefore, a wide range of absorption frequencies.[7] In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent or in the gas phase), this band would appear as a sharp peak around 3610 cm⁻¹.[3][10]

-

The Carbon-Oxygen (C-O) Region: A strong absorption band is expected between 1210 and 1100 cm⁻¹ corresponding to the C-O stretching vibration.[1][11] The position of this band is diagnostic for the class of alcohol; for tertiary alcohols, it appears at a higher frequency compared to secondary and primary alcohols.[1][6][9][11] This is a reliable indicator of the tertiary nature of the alcohol in this compound.

-

The Aromatic Region: The presence of the p-substituted phenyl group is confirmed by several features. The weak C-H stretching bands just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds.[13][14][15] Additionally, two medium-intensity bands around 1610 cm⁻¹ and 1510 cm⁻¹ arise from C=C stretching vibrations within the aromatic ring.[13][14][15] A strong band around 820 cm⁻¹ due to C-H out-of-plane bending is indicative of 1,4- or para-disubstitution on the benzene ring.[13]

-

The Aliphatic Region: Strong C-H stretching vibrations from the methyl and ethyl groups are observed in the 2970-2850 cm⁻¹ range.[15][16] Bending vibrations for these groups, such as the CH₂ scissoring at ~1465 cm⁻¹ and the symmetric CH₃ bending at ~1375 cm⁻¹, are also expected in the fingerprint region.[16]

Conclusion

Infrared spectroscopy provides a rapid, non-destructive, and highly informative method for the characterization of this compound. By carefully analyzing the positions, intensities, and shapes of the absorption bands, researchers can confirm the presence of the key functional groups—the tertiary alcohol, the p-substituted aromatic ring, and the alkyl chains—thereby verifying the molecular structure of the compound. The principles and protocols outlined in this guide serve as a practical reference for obtaining and interpreting the IR spectrum of this and structurally related molecules.

References

- Smith, B. C. (2017). The C-O Bond, Part II: How to Distinguish Primary, Secondary, and Tertiary Alcohols by Infrared Spectroscopy. Spectroscopy, 32(4), 22-29. [Link]

- Fernández, G. (n.d.). IR Spectrum: Alcohols and Phenols. Química Orgánica. [Link]

- Polymer Chemistry Characterization Lab. (n.d.).

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

- University of Calgary. (n.d.).

- ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?[Link]

- Reusch, W. (n.d.). Infrared Spectroscopy.

- Li, W., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega, 8(20), 17881-17890. [Link]

- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

- University of Colorado Boulder. (n.d.). Table of IR Absorptions. [Link]

- Rathee, N. (2025, September 24). IR Spectra of Alcohols. Prezi. [Link]

- IUPAC. (n.d.).

- Chemistry LibreTexts. (n.d.). Infrared spectra of alcohols and phenols. [Link]

- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alcohols. [Link]

- Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21. [Link]

- PubChem. (n.d.). This compound. [Link]

- The fe

- AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS. [Link]

- Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. [Link]

- University of California, Los Angeles. (n.d.). IR lecture notes. [Link]

- Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

- AdiChemistry. (2024, April 2). Infrared spectroscopy alcohols phenols M.

- PubChem. (n.d.). 2-Methyl-4-phenyl-2-butanol. [Link]

- NIST. (n.d.). 2-(4'-Methylphenyl)-propanal. NIST Chemistry WebBook. [Link]

- IUPAC. (n.d.). infrared spectroscopy (08618). The IUPAC Compendium of Chemical Terminology. [Link]

- University of Colorado Boulder. (n.d.). IR Chart. [Link]

- NIST. (n.d.). 4-Phenyl-2-butanol. NIST Chemistry WebBook. [Link]

- NIST. (n.d.). 4-Phenyl-2-butanol. NIST Chemistry WebBook. [Link]

- Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(5), 18-22. [Link]

- IUPAC. (n.d.). International Union of Pure and Applied Chemistry. [Link]

- NIST. (n.d.). NIST Chemistry WebBook. [Link]

- NIST. (n.d.). 4-Phenyl-2-butanol. NIST Chemistry WebBook. [Link]

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of butan-2-ol. [Link]

- ACS Publications. (n.d.).

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. prezi.com [prezi.com]

- 3. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. adichemistry.com [adichemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 12. www1.udel.edu [www1.udel.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. employees.oneonta.edu [employees.oneonta.edu]

- 15. spcmc.ac.in [spcmc.ac.in]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 20. jascoinc.com [jascoinc.com]

An In-depth Technical Guide to 2-(4-Methylphenyl)butan-2-ol: Nomenclature, Synthesis, and Applications

This guide provides a comprehensive overview of 2-(4-Methylphenyl)butan-2-ol, a tertiary alcohol with significant relevance in synthetic chemistry and potential applications in drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details on its nomenclature, physicochemical properties, synthesis, and analytical characterization, as well as exploring its potential utility in medicinal chemistry.

Chemical Identity and Nomenclature

Clarity in chemical nomenclature is paramount for reproducible scientific communication. This compound is known by several synonyms, which are crucial to recognize when searching chemical databases and literature.

The systematic IUPAC name for this compound is This compound .[1] A common alternative name, reflecting the substituted toluene moiety, is 2-(p-tolyl)butan-2-ol .[1] The Chemical Abstracts Service (CAS) has assigned the number 5398-04-9 to this compound.[2][3]